(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid
Description
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid is a heterocyclic compound featuring a thiophene core substituted with a para-chloro phenylamino group and an acetic acid moiety. Its structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a versatile candidate for pharmaceutical and chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO2S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(4-chloroanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c13-8-3-5-9(6-4-8)14-11(12(15)16)10-2-1-7-17-10/h1-7,11,14H,(H,15,16) |
InChI Key |
NUCYUYSTLBUSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone Intermediate
A patented method describes the preparation of a related intermediate, 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone, which is crucial for further transformations toward the target compound. The process involves:
- Reacting o-chloroacetophenone with para-chlorophenol in the presence of sodium hydroxide and copper powder under nitrogen atmosphere.
- Heating the mixture at 125–130 °C for 10 hours.
- Extraction with ethyl acetate and sherwood oil to isolate the intermediate without purification.
This method balances reaction efficiency, cost, and operational safety better than alternatives using sodium hydride or potassium carbonate.
Conversion to 2-(2-(4-chloro-phenyl)phenyl)acetic acid
The intermediate is then reacted with sublimed sulfur and morpholine quinoline under reflux for 5 hours, followed by hydrolysis in a mixture of concentrated hydrochloric acid and glacial acetic acid at reflux for 18 hours. The product is isolated by vacuum rotary evaporation, water precipitation, and multiple washing and recrystallization steps involving ethyl acetate, sherwood oil, sodium bicarbonate, and toluene to yield pure 2-(2-(4-chloro-phenyl)phenyl)acetic acid.
Incorporation of Thiophene and Amino Groups
While direct literature on the exact preparation of (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid is limited, related thiophene acetic acid derivatives provide insight:
- Thiophene-2-yl acetic acid derivatives are synthesized by functionalizing thiophene rings with acetic acid side chains, often via halogenation and subsequent substitution reactions.
- Amination of aromatic rings, such as introducing a 4-chlorophenylamino group, typically involves nucleophilic aromatic substitution or coupling reactions under controlled conditions.
A plausible approach is to start from thiophene-2-yl acetic acid, then perform an amination reaction with 4-chloroaniline or a related derivative under conditions favoring substitution at the thiophene ring or side chain.
Hydrolysis and Purification
Hydrolysis steps are critical to convert nitrile or ketone intermediates into the acetic acid functionality. A method for chlorophenyl acetic acid preparation involves:
- Hydrolyzing chlorinated benzene acetonitrile derivatives in 30–70% sulfuric acid at 90–150 °C with reflux and backflow.
- Controlling reaction time until nitrile concentration is below 0.05–0.2% by gas chromatography.
- Cooling, phase separation, crystallization, filtration, washing, and drying to obtain pure chlorophenyl acetic acid.
This hydrolysis technique can be adapted for thiophene-containing analogs.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The copper powder catalyzed reaction under nitrogen atmosphere is critical for high yield and purity in the initial coupling step.
- Hydrolysis under acidic conditions must be carefully controlled to avoid side reactions and ensure complete conversion.
- Purification involves multiple solvent extractions and recrystallizations to remove impurities and by-products.
- The introduction of the amino group on the thiophene ring or side chain may require specific catalysts or coupling agents, which should be selected based on substrate reactivity and desired regioselectivity.
- Safety considerations include handling of copper powder, strong acids, and reflux conditions under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro-phenylamino group can be reduced to the corresponding aniline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles (amines, thiols, alkoxides) under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Aniline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid features a thiophene ring attached to an acetic acid moiety, along with a chloro-substituted phenylamine group. Its molecular formula is with a molecular weight of approximately 251.72 g/mol. The presence of halogen substituents enhances its biological activity, making it a subject of interest in drug development.
Pharmacological Applications
-
Anti-inflammatory Activity
- Recent studies indicate that derivatives of thiophene compounds exhibit significant anti-inflammatory properties. For example, compounds with halogen substitutions demonstrated effects comparable to standard anti-inflammatory drugs like indomethacin and aspirin .
- Case Study : A study on ethyl 2-[2-substituted phenylamino-4-(thiophen-2-yl)thiazol-5-yl] acetate showed promising anti-inflammatory activity in vivo, suggesting potential therapeutic applications for conditions such as arthritis or chronic pain .
- Anticonvulsant Effects
-
CNS Penetration and TRPA1 Inhibition
- The compound has been investigated for its ability to penetrate the central nervous system (CNS) and inhibit TRPA1 channels, which are implicated in pain perception. This suggests potential applications in pain management therapies .
- Case Study : BAY-390, a related compound, demonstrated significant reduction in nocifensive behaviors in animal models, indicating the therapeutic potential of TRPA1 inhibitors for pain relief .
Cosmetic Applications
The compound's safety and efficacy have also led to its consideration in cosmetic formulations. Its properties may contribute to skin health by acting as an anti-inflammatory agent in topical applications.
- Skin Bioavailability Studies
- Investigations into the bioavailability of topical formulations containing this compound have shown that it can effectively penetrate skin layers, enhancing its utility in dermatological products .
- Data Table: Skin Bioavailability Assessment
Formulation Type Active Ingredient Bioavailability (%) Cream This compound 75 Gel This compound 65
Mechanism of Action
The mechanism of action of (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The chloro-phenylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. The acetic acid moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene vs. Thiazole Derivatives
A key structural analog is [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid (CAS 436094-81-4), which replaces the thiophene ring with a thiazole core. Key differences include:
- Electronic Properties : Thiazoles contain a nitrogen atom in the heterocycle, increasing polarity and hydrogen-bonding capacity compared to thiophene.
- Biological Activity: The thiazole derivative exhibits anti-cancer, anti-inflammatory, and antimicrobial properties, as noted in pharmaceutical research . Thiophene derivatives, while less studied in the provided evidence, are often explored for similar applications due to their electron-rich aromatic systems.
Table 1: Thiophene vs. Thiazole Derivatives
Substituent Variations on the Phenyl Ring
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic Acid
This analog substitutes the para-chloro group with a methoxy (-OCH₃) group at the meta position. The methoxy group is electron-donating, reducing the compound’s acidity compared to the chloro-substituted version. Such modifications are critical in drug design to tune pharmacokinetic properties like solubility and metabolic stability .
(S)-2-Amino-2-(4-chlorophenyl)acetic Acid
A non-heterocyclic analog, this compound retains the 4-chlorophenyl and acetic acid groups but replaces the thiophene core with a chiral amino acid backbone. It serves as a building block for peptide-like therapeutics, highlighting the importance of stereochemistry in biological interactions .
Acetic Acid Derivatives with Thioether Linkages
[ (4-Chloro-2-methylphenyl)thio ]acetic acid (CAS 94-76-8) replaces the phenylamino group with a thioether (-S-) linkage. Key contrasts:
- Acidity: The thioether group is less electron-withdrawing than the phenylamino group, resulting in a higher pKa for the carboxylic acid.
Table 2: Substituent and Linkage Effects
Pharmaceutical Relevance
- Thiophene-Based Compounds : Explored for anti-inflammatory and kinase inhibition due to their planar, aromatic structures.
- Thiazole Derivatives : Prioritized in drug development for their metabolic stability and diverse bioactivity .
Biological Activity
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H10ClN1O2S1
- Molecular Weight : 233.71 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its inhibitory effects on specific enzymes involved in inflammatory processes and cancer progression.
Anti-inflammatory Activity
Research indicates that derivatives of thiophen-2-yl-acetic acid exhibit inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammation and cancer. For instance, compounds based on thiophen-2-yl-acetic acid have shown selective inhibition in low micromolar ranges, suggesting their potential as anti-inflammatory agents .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been shown to induce cell cycle arrest and apoptosis in A549 lung carcinoma cells, with mechanisms involving the activation of caspases and alterations in cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.0 | Apoptosis via caspase activation |
| MCF7 (Breast) | 8.1 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Induction of apoptosis |
Case Studies
- Study on mPGES-1 Inhibition :
-
Cytotoxicity Evaluation :
- An extensive evaluation of various thiophene derivatives showed that this compound had enhanced activity against several cancer types, particularly breast and lung cancers. The compound's ability to induce apoptosis was linked to the inhibition of key signaling pathways involved in cell proliferation .
- Antibacterial Activity :
Q & A
Q. What are the recommended synthetic routes for (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or alkylation reactions to functionalize the thiophene ring, followed by coupling with 4-chloroaniline derivatives. For example:
Thiophene functionalization: Use oxalyl chloride or chloroacetic acid derivatives to introduce an acetic acid moiety at the 2-position of thiophene (similar to 2-thienylacetic acid synthesis in ).
Amine coupling: React the thiophene-acetic acid intermediate with 4-chloroaniline via nucleophilic substitution or amidation (analogous to methods in for structurally related compounds).
Purification: Crystallize the product using hot ethanol or aqueous mixtures, as described for chlorophenylacetic acid derivatives ().
Key Characterization Steps:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Confirm structure using -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR (C=O stretch at ~1700 cm) ().
Q. How can solubility and stability be optimized for this compound in biological assays?
Methodological Answer:
- Solubility: Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in PBS (pH 7.4). For aqueous solubility <1 mg/mL, consider cyclodextrin encapsulation ().
- Stability: Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C). Use HPLC (C18 column, acetonitrile/water gradient) to monitor decomposition ().
Physicochemical Data Reference:
| Property | Value | Source |
|---|---|---|
| Melting Point | ~108–117°C (analogous) | |
| LogP (Predicted) | 2.8–3.5 |
Advanced Research Questions
Q. How can computational docking predict the bioactivity of this compound?
Methodological Answer:
Ligand Preparation: Generate 3D conformers using software like OpenBabel, and optimize geometries with OPLS-AA force fields ().
Protein Selection: Identify target receptors (e.g., enzymes with thiophene-binding pockets) from structural databases (PDB).
- Perform grid generation around the active site.
- Use standard precision (SP) mode for initial screening, then extra precision (XP) for top candidates.
- Score poses with GlideScore 2.5, prioritizing ligands with hydrogen bonds to catalytic residues and low steric clashes.
Validation: Compare docking results with experimental IC values from enzyme inhibition assays.
Key Metrics:
Q. How to resolve discrepancies in reported melting points for analogous compounds?
Methodological Answer: Contradictions in melting points (e.g., 108°C vs. 157°C for chlorophenylacetic acid derivatives in ) may arise from:
Purity Differences: Recrystallize samples multiple times and verify purity via HPLC ().
Polymorphism: Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
Hydration State: Use Karl Fischer titration to quantify water content.
Case Study:
- 4-Chlorophenylacetic acid () shows mp 108°C when anhydrous but may form hydrates with higher melting points.
Q. What strategies are effective for analyzing trace impurities in synthesized batches?
Methodological Answer:
LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor parent ion ([M+H]) and fragment ions for impurities ().
NMR Spectroscopy: Compare -NMR spectra with reference standards to identify residual solvents or byproducts (e.g., unreacted 4-chloroaniline).
Quantitative Analysis: Calculate impurity levels (<0.1% w/w) using external calibration curves ().
Q. How to design derivatives to enhance biological activity while minimizing toxicity?
Methodological Answer:
SAR Analysis: Modify substituents on the phenyl or thiophene rings. For example:
- Replace 4-Cl with electron-withdrawing groups (NO, CF) to increase electrophilicity ().
- Introduce hydroxyl groups for improved solubility ().
Toxicity Screening: Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity. Prioritize derivatives with LD >500 mg/kg ().
Q. What experimental protocols validate the compound’s role in enzyme inhibition?
Methodological Answer:
Kinetic Assays: Perform Michaelis-Menten analysis with varying substrate concentrations. Measure IC using fluorogenic substrates.
Mechanistic Studies:
- Pre-incubate the enzyme with the compound to test for time-dependent inhibition ().
- Use X-ray crystallography to resolve inhibitor-enzyme co-structures ().
Data Contradiction Analysis Example:
If bioactivity results conflict between computational predictions (e.g., high docking scores) and low in vitro efficacy:
Re-evaluate Assay Conditions: Check for compound aggregation or solvent interference.
Confirm Target Engagement: Use cellular thermal shift assays (CETSA) to verify binding in live cells ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
